REACTION_CXSMILES
|
[CH:1]1([O:6][C:7]2[CH:8]=[C:9]([S:15]C(CCCCC3C=CC=CC=3)CC(NO)=O)[CH:10]=[CH:11][C:12]=2[O:13][CH3:14])[CH2:5][CH2:4][CH2:3][CH2:2]1.[BH4-].[Na+].CO>O1CCCC1>[CH:1]1([O:6][C:7]2[CH:8]=[C:9]([SH:15])[CH:10]=[CH:11][C:12]=2[O:13][CH3:14])[CH2:2][CH2:3][CH2:4][CH2:5]1 |f:1.2|
|
Name
|
3,3′-dicyclopentyloxy-4,4′-dimethoxyphenyldisulfide
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
C1(CCCC1)OC=1C=C(C=CC1OC)SC(CC(=O)NO)CCCCC1=CC=CC=C1
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Name
|
|
Quantity
|
3.18 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The cloudy yellow solution was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 30 minutes
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was partitioned between hydrochloric acid (400 ml, 1N) and diethyl ether (400 ml)
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted three times with diethyl ether (200 ml)
|
Type
|
WASH
|
Details
|
The combined organic phases were washed with hydrochloric acid (100 ml)
|
Type
|
EXTRACTION
|
Details
|
with water (100 ml) and then extracted three times with sodium hydroxide solution (200 ml, 0.2N)
|
Type
|
ADDITION
|
Details
|
The combined aqueous extracts were acidified by addition of hydrochloric acid (1N)
|
Type
|
EXTRACTION
|
Details
|
extracted five times with diethyl ether (200 ml)
|
Type
|
WASH
|
Details
|
The combined ether extracts were washed with water (200 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
with brine (200 ml), then dried over magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCC1)OC=1C=C(C=CC1OC)S
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 138.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |